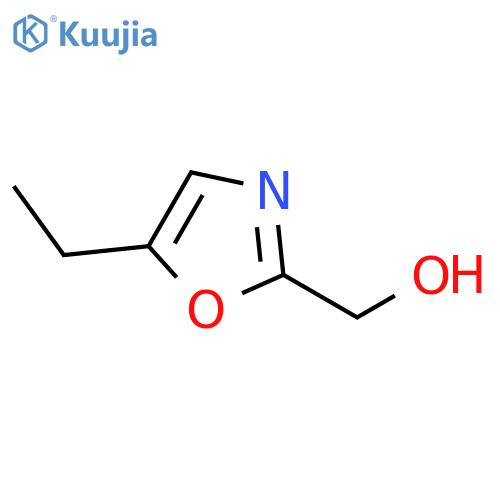Cas no 1784290-61-4 ((5-ethyloxazol-2-yl)methanol)

(5-ethyloxazol-2-yl)methanol structure
商品名:(5-ethyloxazol-2-yl)methanol
CAS番号:1784290-61-4
MF:C6H9NO2
メガワット:127.141161680222
CID:5264058
(5-ethyloxazol-2-yl)methanol 化学的及び物理的性質
名前と識別子
-
- (5-ethyloxazol-2-yl)methanol
-
- インチ: 1S/C6H9NO2/c1-2-5-3-7-6(4-8)9-5/h3,8H,2,4H2,1H3
- InChIKey: ITHYTRRURGUBCW-UHFFFAOYSA-N
- ほほえんだ: O1C(CC)=CN=C1CO
(5-ethyloxazol-2-yl)methanol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-645419-5.0g |
(5-ethyl-1,3-oxazol-2-yl)methanol |
1784290-61-4 | 95.0% | 5.0g |
$3065.0 | 2025-03-15 | |
| Enamine | EN300-645419-0.05g |
(5-ethyl-1,3-oxazol-2-yl)methanol |
1784290-61-4 | 95.0% | 0.05g |
$245.0 | 2025-03-15 | |
| Enamine | EN300-645419-0.5g |
(5-ethyl-1,3-oxazol-2-yl)methanol |
1784290-61-4 | 95.0% | 0.5g |
$824.0 | 2025-03-15 | |
| 1PlusChem | 1P021U5F-2.5g |
(5-ethyl-1,3-oxazol-2-yl)methanol |
1784290-61-4 | 95% | 2.5g |
$2622.00 | 2024-06-18 | |
| 1PlusChem | 1P021U5F-5g |
(5-ethyl-1,3-oxazol-2-yl)methanol |
1784290-61-4 | 95% | 5g |
$3851.00 | 2024-06-18 | |
| 1PlusChem | 1P021U5F-10g |
(5-ethyl-1,3-oxazol-2-yl)methanol |
1784290-61-4 | 95% | 10g |
$5680.00 | 2024-06-18 | |
| Aaron | AR021UDR-5g |
(5-ethyl-1,3-oxazol-2-yl)methanol |
1784290-61-4 | 95% | 5g |
$4240.00 | 2023-12-15 | |
| Enamine | EN300-645419-0.25g |
(5-ethyl-1,3-oxazol-2-yl)methanol |
1784290-61-4 | 95.0% | 0.25g |
$524.0 | 2025-03-15 | |
| 1PlusChem | 1P021U5F-1g |
(5-ethyl-1,3-oxazol-2-yl)methanol |
1784290-61-4 | 95% | 1g |
$1369.00 | 2024-06-18 | |
| Aaron | AR021UDR-2.5g |
(5-ethyl-1,3-oxazol-2-yl)methanol |
1784290-61-4 | 95% | 2.5g |
$2873.00 | 2025-02-14 |
(5-ethyloxazol-2-yl)methanol 関連文献
-
Bhawna,Mrinmoy Roy,Vikram,Aftab Alam,M. Aslam Chem. Commun., 2021,57, 1478-1481
-
Ankita Punetha,Keith D. Green,Atefeh Garzan,Nishad Thamban Chandrika,Melisa J. Willby,Allan H. Pang,Caixia Hou,Selina Y. L. Holbrook,Kyle Krieger,James E. Posey,Tanya Parish,Oleg V. Tsodikov,Sylvie Garneau-Tsodikova RSC Med. Chem., 2021,12, 1894-1909
-
Bin Hai,Binqi Wang,Min Yu RSC Adv., 2021,11, 14710-14716
1784290-61-4 ((5-ethyloxazol-2-yl)methanol) 関連製品
- 2229273-70-3(2-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}prop-2-en-1-amine)
- 2386238-49-7(3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-nitrophenyl)amino)propanoic acid)
- 1805870-06-7(Methyl 4-(2-carboxyethyl)-2-cyanobenzoate)
- 2093415-45-1(1,2-Bis[[tert-butyl(pyridin-2-yl)phosphino]methyl]benzene)
- 2137463-26-2(Chloromethyl 2-(3-{[(tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetate)
- 1423032-07-8(1-[(3-bromo-2-pyridyl)oxy]-2-methyl-propan-2-amine;hydrochloride)
- 896300-17-7(8-(3-chloro-4-methoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)
- 1032073-18-9(1-(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylpiperidine-4-carboxylic acid hydrochloride)
- 955531-09-6(3-{(4-bromophenyl)methylsulfanyl}-6-4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-ylpyridazine)
- 133059-44-6(4-Bromo-3-fluorobenzonitrile)
推奨される供給者
Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬
